2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a bromophenyl group, a cyclohexylsulfonyl group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be attached through a sulfonylation reaction using a cyclohexylsulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
- 2-(4-Fluorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
- 2-(4-Methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone
Uniqueness
2-(4-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDMCJTOIYACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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